

# An In-depth Technical Guide to 2-Methylbutylamine (CAS Number: 96-15-1)

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## Compound of Interest

Compound Name: 2-Methylbutylamine

Cat. No.: B1361350

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Methylbutylamine** (CAS 96-15-1), a chiral primary amine with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential physicochemical properties, safety and handling information, detailed spectroscopic data with analysis, and experimental protocols for its synthesis and purification. Furthermore, it explores the role of chiral amines in drug development, providing a framework for understanding the potential applications of **2-methylbutylamine** in medicinal chemistry.

## Chemical and Physical Properties

**2-Methylbutylamine** is a colorless to pale yellow liquid characterized by a distinctive fishy, amine-like odor. It is a chiral compound, existing as two enantiomers, and is soluble in water and common organic solvents such as ethanol.<sup>[1]</sup> Its fundamental properties are summarized in the tables below.

## Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>13</sub> N	[1][2]
Molecular Weight	87.16 g/mol	[1][3][4]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Fishy, amine-like	[1][3]
Boiling Point	94-97 °C	[4]
Melting Point	-70 °C (estimate)	
Density	0.738 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.4116	[4]
Solubility	Soluble in water and alcohols	[1][3]
pKa	10.75 ± 0.10 (Predicted)	[3]
logP	1.28	

## Safety and Handling

**2-Methylbutylamine** is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[1] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1]

## Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids (Category 2)	H225: Highly flammable liquid and vapor
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute toxicity, Dermal (Category 4)	H312: Harmful in contact with skin
Skin corrosion/irritation (Category 1B)	H314: Causes severe skin burns and eye damage
Acute toxicity, Inhalation (Category 4)	H332: Harmful if inhaled

## Spectroscopic Data and Analysis

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-methylbutylamine** in CDCl<sub>3</sub> shows distinct signals corresponding to the different proton environments in the molecule.

<sup>1</sup>H NMR (399.65 MHz, CDCl<sub>3</sub>) Peak Assignments:[5]

- δ 2.614 ppm (dd, 1H, J = 12.6, 5.6 Hz): One of the diastereotopic protons of the -CH<sub>2</sub>-NH<sub>2</sub> group.
- δ 2.480 ppm (dd, 1H, J = 12.6, 6.7 Hz): The other diastereotopic proton of the -CH<sub>2</sub>-NH<sub>2</sub> group.
- δ 1.41 ppm (m, 1H): The proton at the chiral center (-CH-).
- δ 1.35 ppm (m, 1H) and 1.19 ppm (m, 1H): The diastereotopic protons of the ethyl -CH<sub>2</sub>- group.
- δ 0.896 ppm (t, 3H, J ≈ 7.4 Hz): The methyl protons of the ethyl group (-CH<sub>2</sub>-CH<sub>3</sub>).
- δ 0.891 ppm (d, 3H, J ≈ 6.7 Hz): The protons of the methyl group attached to the chiral center.

### <sup>13</sup>C NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **2-methylbutylamine** is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

**Predicted  $^{13}\text{C}$  NMR Chemical Shifts and Assignments:** Based on typical chemical shift values for primary amines and alkyl chains, the following assignments can be proposed:[6]

- ~45-50 ppm:  $-\text{CH}_2\text{-NH}_2$  (C1)
- ~35-40 ppm:  $-\text{CH-}$  (C2, chiral center)
- ~25-30 ppm:  $-\text{CH}_2\text{-CH}_3$  (C3)
- ~15-20 ppm:  $-\text{CH}(\text{CH}_3)\text{-}$  (C5)
- ~10-15 ppm:  $-\text{CH}_2\text{-CH}_3$  (C4)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-methylbutylamine** exhibits characteristic absorption bands for a primary amine and an aliphatic structure.

**Key IR Absorption Bands and Assignments:**

- $3300\text{-}3500\text{ cm}^{-1}$ : Two sharp peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine ( $-\text{NH}_2$ ) group.[7]
- $2850\text{-}3000\text{ cm}^{-1}$ : Strong, sharp peaks due to C-H stretching vibrations of the alkyl groups.[7]
- ~ $1600\text{ cm}^{-1}$ : A peak of medium to weak intensity from the N-H bending (scissoring) vibration. [7]
- $1020\text{-}1250\text{ cm}^{-1}$ : A peak in this region corresponds to the C-N stretching vibration.[7]

## Mass Spectrometry

The mass spectrum of **2-methylbutylamine** shows fragmentation patterns typical of primary amines. The molecular ion peak is expected at an odd m/z value due to the presence of a nitrogen atom.

### Expected Fragmentation Pattern:

- Molecular Ion ( $M^+$ ):  $m/z = 87$ .
- Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom. For **2-methylbutylamine**, this would result in the loss of a propyl radical to form the  $[CH_2NH_2]^+$  ion.
  - Base Peak:  $m/z = 30$  ( $[CH_2NH_2]^+$ ).[\[8\]](#)[\[9\]](#)
- Other Fragments: Loss of other alkyl fragments can also occur, leading to peaks at  $m/z = 44$ , 58, and 72 ( $[M-H]^+$ ).[\[8\]](#)

## Experimental Protocols

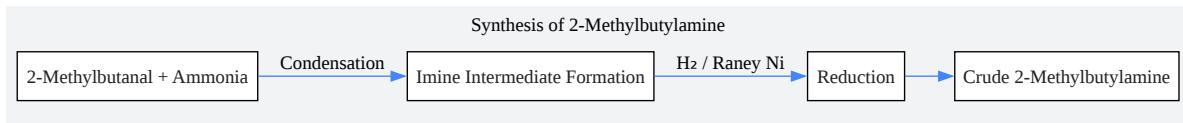
### Synthesis of 2-Methylbutylamine via Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones. **2-Methylbutylamine** can be synthesized from 2-methylbutanal via reductive amination with ammonia in the presence of a reducing agent, such as hydrogen gas with a Raney Nickel catalyst.

#### General Procedure:

- Reaction Setup: In a high-pressure autoclave, add 2-methylbutanal and a suitable solvent (e.g., ethanol).
- Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.
- Ammonia Introduction: Cool the autoclave and introduce anhydrous ammonia.
- Hydrogenation: Pressurize the autoclave with hydrogen gas.
- Reaction: Heat the mixture with stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC).

- Work-up: After the reaction is complete, cool the autoclave, vent the excess pressure, and filter to remove the catalyst.
- Purification: The crude product can then be purified by fractional distillation.



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*Synthesis of 2-Methylbutylamine via Reductive Amination.*

## Purification by Fractional Distillation

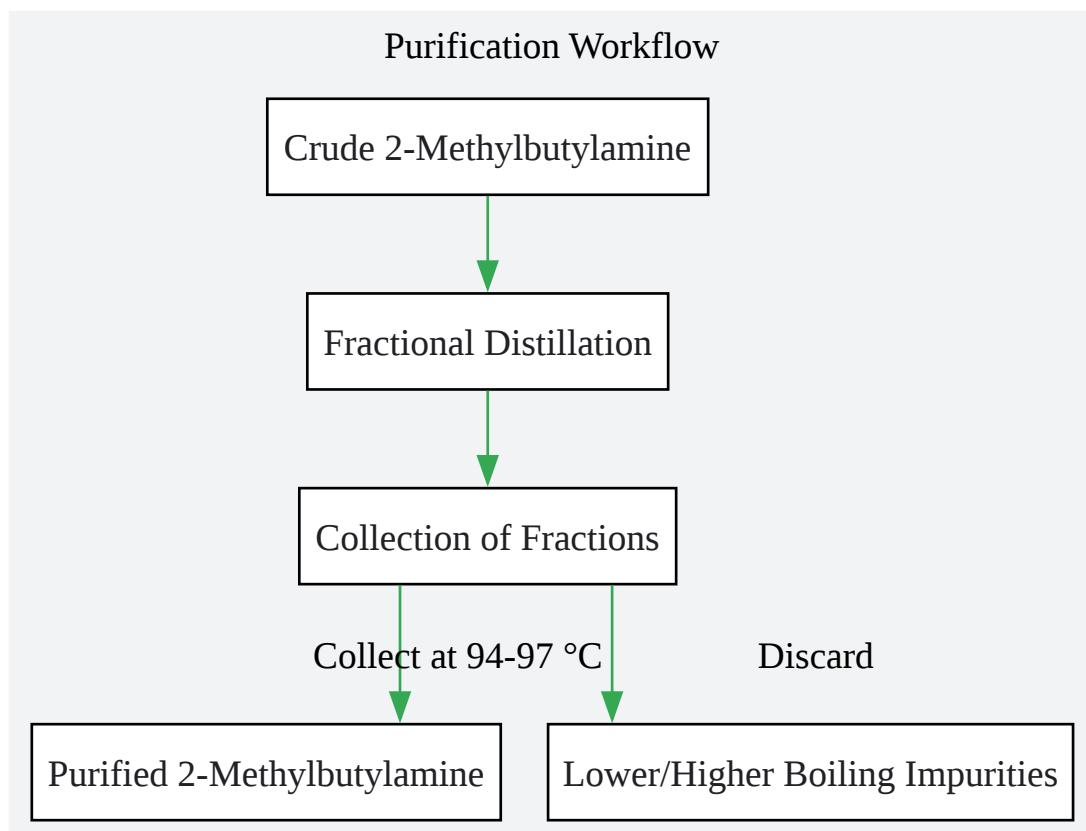
Fractional distillation is employed to separate liquids with close boiling points. This technique is suitable for purifying **2-methylbutylamine** from starting materials, byproducts, and solvents.

[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

General Procedure:

- Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Charging the Flask: Add the crude **2-methylbutylamine** to the distillation flask along with boiling chips.
- Heating: Gently heat the distillation flask. The vapor will rise through the fractionating column.[\[11\]](#)
- Fraction Collection: As the vapor reaches the top of the column and enters the condenser, the temperature should stabilize at the boiling point of the first fraction. Collect the distillate in the receiving flask.

- Separation: A sharp increase in temperature will indicate that the next component is beginning to distill. Change the receiving flask to collect the purified **2-methylbutylamine** as a separate fraction.
- Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.



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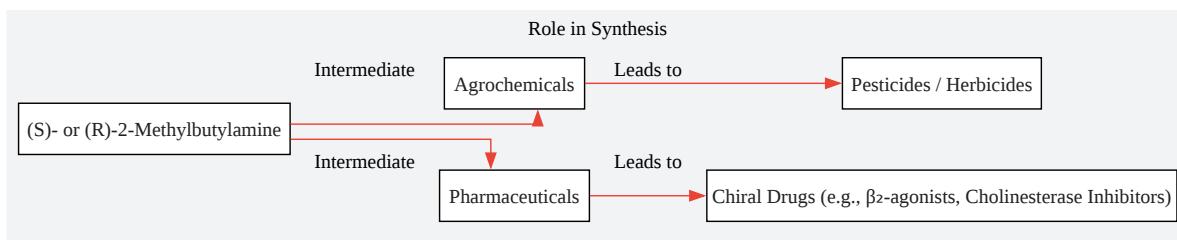
*Purification of **2-Methylbutylamine** by Fractional Distillation.*

## Applications in Drug Development and Agrochemicals

**2-Methylbutylamine**, particularly its chiral forms, serves as a valuable intermediate in the synthesis of complex bioactive molecules.<sup>[1][3]</sup> Chiral amines are integral components of many pharmaceuticals, influencing their efficacy and safety.<sup>[3][14]</sup>

While a direct synthesis of a marketed drug from **2-methylbutylamine** is not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of various chiral drugs. For instance, the synthesis of drugs like Levalbuterol, a  $\beta_2$ -adrenergic receptor agonist, and Rivastigmine, a cholinesterase inhibitor, involves the use of chiral amino alcohols and amines.<sup>[15][16][17]</sup> The principles of asymmetric synthesis and the use of chiral building blocks are central to the development of such enantiomerically pure drugs.<sup>[3]</sup>

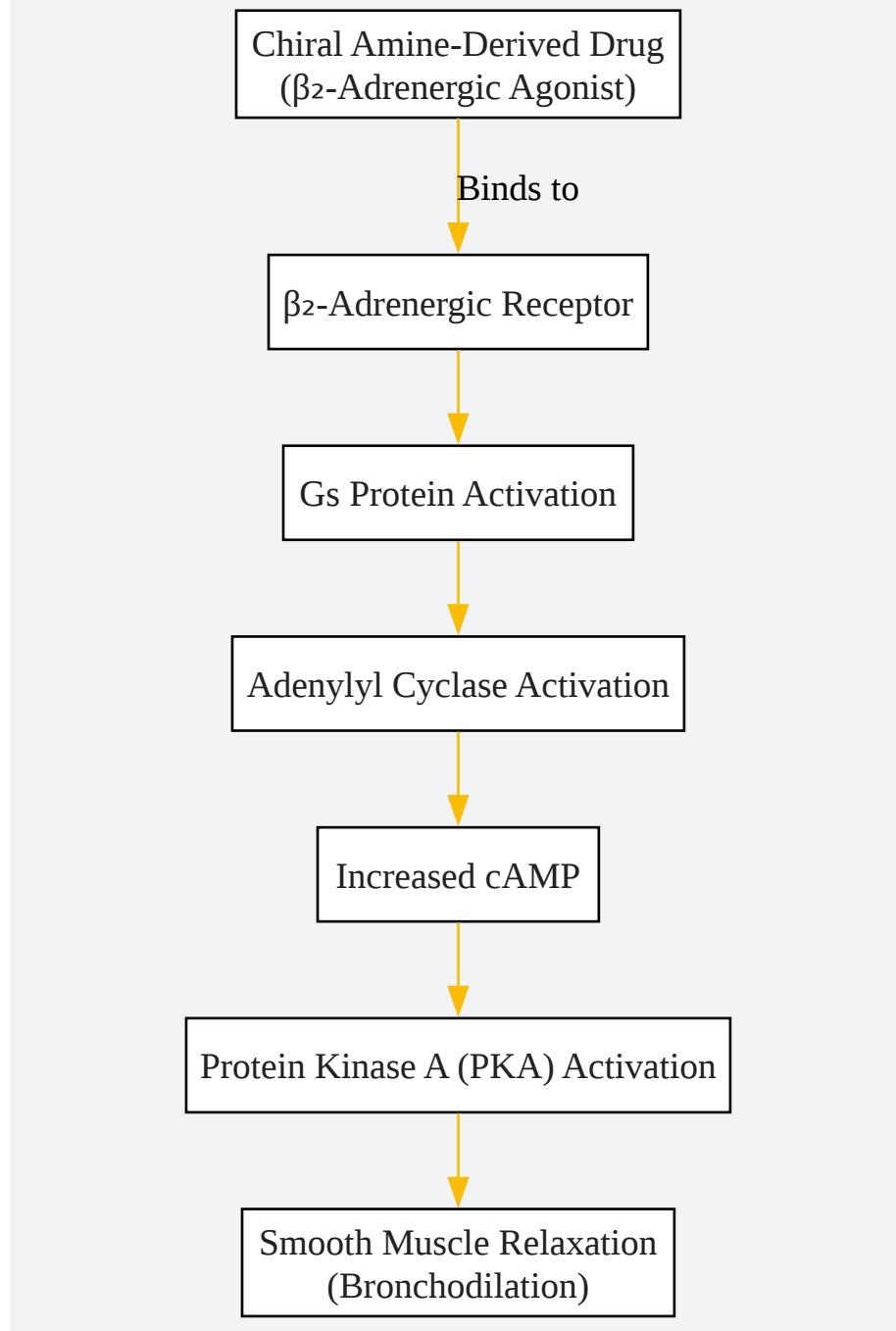
The primary amine functionality of **2-methylbutylamine** allows it to be a versatile synthon in the construction of more complex molecules through reactions such as N-alkylation, acylation, and reductive amination. Its application extends to the agrochemical industry, where it can be used in the synthesis of novel pesticides and herbicides.<sup>[1][3][18]</sup>



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#### *Applications of **2-Methylbutylamine** as a Chiral Building Block.*

Given the importance of chiral amines in pharmacology, a hypothetical signaling pathway for a drug derived from a chiral amine, such as a  $\beta_2$ -adrenergic receptor agonist, is presented below. This illustrates the type of biological system where a molecule synthesized from a building block like **2-methylbutylamine** could have an impact.

Hypothetical Signaling Pathway of a  $\beta_2$ -Adrenergic Agonist[Click to download full resolution via product page](#)*Hypothetical Signaling Pathway for a  $\beta_2$ -Adrenergic Agonist.*

## Conclusion

**2-Methylbutylamine** (CAS 96-15-1) is a commercially available chiral primary amine with well-defined physicochemical properties and established applications as a synthetic intermediate. Its value lies in its bifunctionality—a reactive primary amine and a chiral center—making it a useful building block for the stereoselective synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides essential technical information to support its use in research and development settings.

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